1H-benzimidazol-2-yl-(2-nitrophenyl)methanone
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Overview
Description
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound this compound is characterized by the presence of a benzimidazole ring fused with a nitrophenyl group, making it a significant molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1H-benzimidazol-2-yl-(2-nitrophenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of a suitable solvent such as N,N-dimethylformamide and a catalyst like sulfur. The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required standards.
Chemical Reactions Analysis
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl-(2-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone can be compared with other benzimidazole derivatives, such as:
1H-benzimidazol-2-yl-(phenyl)methanone: Similar in structure but lacks the nitro group, which may result in different chemical and biological properties.
1H-benzimidazol-2-yl-(4-nitrophenyl)methanone: Similar but with the nitro group in a different position, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
71443-46-4 |
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Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9N3O3/c18-13(9-5-1-4-8-12(9)17(19)20)14-15-10-6-2-3-7-11(10)16-14/h1-8H,(H,15,16) |
InChI Key |
RJVLXHQWNWGOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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